Ethyl 5-(3-methoxyphenyl)-1H-pyrazole-4-carboxylate chemical properties
Ethyl 5-(3-methoxyphenyl)-1H-pyrazole-4-carboxylate chemical properties
An In-depth Technical Guide to Ethyl 5-(3-methoxyphenyl)-1H-pyrazole-4-carboxylate
Introduction: The Pyrazole Scaffold in Modern Drug Discovery
Within the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in successful therapeutic agents. These are often referred to as "privileged scaffolds" due to their ability to interact with a wide range of biological targets. The pyrazole ring system, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a quintessential example of such a scaffold.[1][2] Its structural versatility and diverse pharmacological activities have made it a cornerstone of drug discovery for decades.[2][3]
Pyrazole derivatives are known to exhibit a vast spectrum of biological effects, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties.[2][3] Clinically successful drugs like Celecoxib (an anti-inflammatory) and Ruxolitinib (an anticancer agent) feature a pyrazole core, underscoring the translational value of this heterocycle.[2][4] The power of the pyrazole scaffold lies in its unique combination of electronic properties, its capacity for hydrogen bonding, and the five distinct positions available for substitution. This allows medicinal chemists to meticulously tune the molecule's steric, electronic, and pharmacokinetic properties to optimize target engagement and selectivity.[1]
This guide provides a detailed technical overview of a specific derivative, Ethyl 5-(3-methoxyphenyl)-1H-pyrazole-4-carboxylate . We will explore its core chemical properties, established synthetic routes with mechanistic considerations, spectral characteristics for definitive identification, and its potential applications in research and drug development.
Core Chemical & Physical Properties
The fundamental properties of Ethyl 5-(3-methoxyphenyl)-1H-pyrazole-4-carboxylate define its behavior in experimental settings. These attributes are critical for designing synthetic modifications, selecting appropriate analytical techniques, and formulating for biological assays.
| Property | Value | Source |
| CAS Number | 1359655-48-3 | [5] |
| Molecular Formula | C₁₃H₁₄N₂O₃ | [5] |
| Molecular Weight | 246.27 g/mol | [5] |
| Appearance | White to off-white solid (predicted) | - |
| Solubility | Soluble in organic solvents (e.g., DMF, Chloroform, Ethyl Acetate) | Inferred |
| SMILES | CCOC(=O)c1cn[nH]c1-c1cccc(OC)c1 | [5] |
| InChI | InChI=1S/C13H14N2O3/c1-3-18-13(16)11-8-14-15-12(11)9-5-4-6-10(7-9)17-2/h4-8H,3H2,1-2H3,(H,14,15) | [5] |
Caption: 2D Structure of Ethyl 5-(3-methoxyphenyl)-1H-pyrazole-4-carboxylate.
Synthesis and Mechanistic Insights
The synthesis of substituted pyrazoles is a well-established field in organic chemistry. The most common and reliable approach involves the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with a hydrazine derivative.[3] For the target molecule, a highly effective strategy is the reaction of an appropriately substituted ethyl 2,4-dioxobutanoate with hydrazine hydrate.
Causality Behind Experimental Design: This synthetic pathway is favored for several reasons:
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High Versatility: The precursor, an ethyl 2,4-dioxo-4-(3-methoxyphenyl)butanoate, can be readily synthesized from 3'-methoxyacetophenone and diethyl oxalate, providing a straightforward route from common starting materials.
-
Regioselectivity: The reaction with hydrazine typically proceeds with predictable regioselectivity, leading to the desired 5-substituted pyrazole isomer.
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Robustness: The cyclization is often high-yielding and can be performed under relatively mild conditions, making it suitable for generating analog libraries for structure-activity relationship (SAR) studies.
General Synthetic Workflow
The synthesis can be visualized as a two-step process: a Claisen condensation to form the dicarbonyl intermediate, followed by a Knorr-type pyrazole synthesis.
Caption: General workflow for the synthesis of the target pyrazole.
Detailed Experimental Protocol
This protocol is adapted from established procedures for synthesizing similar pyrazole carboxylates.[6][7]
Step 1: Synthesis of Ethyl 2,4-dioxo-4-(3-methoxyphenyl)butanoate (Intermediate)
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To a solution of sodium ethoxide (prepared by dissolving 1.1 eq of sodium metal in anhydrous ethanol), add a solution of 3'-methoxyacetophenone (1.0 eq) in anhydrous ethanol dropwise at 0-5°C.
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To this stirring mixture, add diethyl oxalate (1.1 eq) dropwise, maintaining the temperature below 10°C.
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Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
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Pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the product.
-
Filter the resulting solid, wash with cold water, and dry under vacuum to yield the intermediate dioxo-ester.
Step 2: Synthesis of Ethyl 5-(3-methoxyphenyl)-1H-pyrazole-4-carboxylate
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Suspend the intermediate dioxo-ester (1.0 eq) in glacial acetic acid.
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Add hydrazine hydrate (1.2 eq) to the suspension.
-
Reflux the reaction mixture for 4-6 hours, monitoring for completion by TLC.
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After cooling to room temperature, pour the mixture onto crushed ice.
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The precipitated solid is collected by filtration, washed thoroughly with water to remove acetic acid, and dried.
-
Purify the crude product by recrystallization from ethanol to afford the final compound.
Spectral Analysis and Structural Characterization
Unambiguous characterization of the synthesized molecule is paramount. The following spectral data are predicted based on the structure and published data for analogous compounds.[8][9]
| Technique | Expected Observations |
| ¹H NMR | ~8.1-8.3 ppm: Singlet, 1H (pyrazole C-H). ~7.3-7.5 ppm: Multiplet, 1H (aromatic H). ~6.9-7.1 ppm: Multiplet, 3H (aromatic H). ~4.3-4.4 ppm: Quartet, 2H (ester -OCH₂-). ~3.8 ppm: Singlet, 3H (methoxy -OCH₃). ~1.3-1.4 ppm: Triplet, 3H (ester -CH₃). A broad NH proton signal may be observed, which is D₂O exchangeable. |
| ¹³C NMR | ~162-164 ppm: Ester C=O. ~159-160 ppm: Aromatic C-O. ~140-150 ppm: Pyrazole quaternary carbons. ~110-130 ppm: Aromatic and pyrazole CH carbons. ~60-61 ppm: Ester -OCH₂-. ~55-56 ppm: Methoxy -OCH₃. ~14-15 ppm: Ester -CH₃. |
| FT-IR (cm⁻¹) | ~3200-3300: N-H stretch (broad). ~3000-3100: Aromatic C-H stretch. ~2850-2980: Aliphatic C-H stretch. ~1700-1720: C=O stretch (ester). ~1580-1610: C=N and C=C stretches. ~1250 & 1040: C-O stretch (aryl ether and ester). |
| Mass Spec (EI) | m/z 246: Molecular ion peak [M]⁺. Fragmentation: Loss of ethoxy group (-OC₂H₅, m/z 201), followed by loss of CO (m/z 173). |
Potential Applications in Drug Development
The title compound, Ethyl 5-(3-methoxyphenyl)-1H-pyrazole-4-carboxylate, is not merely a chemical entity but a strategic starting point for drug discovery programs. The pyrazole core serves as a robust anchor for engaging with biological targets, while the peripheral substituents provide avenues for optimizing potency, selectivity, and pharmacokinetic profiles.
-
Kinase Inhibition: Many pyrazole-based compounds function as ATP-competitive kinase inhibitors, a critical mechanism in oncology. The N-H and adjacent nitrogen of the pyrazole ring can form key hydrogen bonds with the hinge region of the kinase active site.
-
Anti-inflammatory Agents: Pyrazole derivatives are well-known for their anti-inflammatory effects, often through the inhibition of enzymes like cyclooxygenase (COX).[3][6] The specific substitution pattern on the phenyl ring can be modulated to achieve selectivity for COX-2 over COX-1, potentially reducing gastrointestinal side effects.
-
Scaffold for Library Synthesis: The ethyl ester group is a versatile chemical handle. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a diverse library of amide derivatives. This is a common strategy for rapidly exploring the chemical space around a lead compound.
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Anticancer and Antimicrobial Research: The broad bioactivity of pyrazoles makes this compound a valuable tool for screening against various cancer cell lines and microbial strains.[10] The 3-methoxyphenyl moiety is a common feature in natural products and synthetic compounds with demonstrated cytotoxic or antimicrobial activity.
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